4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 4-bromoaniline with 2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the dioxalate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler compound with similar reactivity but lacking the pyrrolidinylmethyl group.
N-(2-Pyrrolidinylmethyl)aniline: Similar structure but without the bromine atom.
Uniqueness
4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to the presence of both the bromine atom and the pyrrolidinylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .
Properties
IUPAC Name |
4-bromo-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZWWNLOOMQWCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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